molecular formula C14H11FN2O2S2 B2894983 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 670272-63-6

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Cat. No. B2894983
CAS RN: 670272-63-6
M. Wt: 322.37
InChI Key: OEQLFLLAWMTXPV-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is a chemical compound that is widely used in scientific experiments due to its unique physical, chemical, and biological properties. It has a molecular formula of C14H11FN2O2S2 and an average mass of 322.378 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is characterized by a benzothiazole ring system. This system involves a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactivity of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is influenced by its benzothiazole ring system. The aromaticity of this system makes it relatively stable, although, as a heterocycle, it has reactive sites which allow for functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” are characterized by its molecular formula C14H11FN2O2S2 and an average mass of 322.378 Da .

Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

Compounds structurally related to 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide have been extensively studied for their potential as enzyme inhibitors and anticancer agents. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, with significant implications for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997). Similarly, derivatives of benzenesulfonamide have shown potent cyclooxygenase-2 inhibiting properties, providing a foundation for the development of new anti-inflammatory agents (M. Pal et al., 2003).

Photodynamic Therapy and Fluorescence Sensing

The structural framework of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide lends itself to modifications that enhance its applicability in photodynamic therapy and as a fluorescence sensor. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and shown to possess high singlet oxygen quantum yields, making them potential candidates for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020). Moreover, pyrazoline-based benzenesulfonamide compounds have been developed as selective fluorometric "turn-off" sensors for Hg2+, demonstrating the versatility of benzenesulfonamide derivatives in environmental monitoring and analytical chemistry (Ebru Bozkurt & H. Gul, 2018).

Molecular Imaging

The development of radioligands based on benzenesulfonamide derivatives for positron emission tomography (PET) imaging highlights the importance of these compounds in neurology and oncology. The synthesis of mGluR5 PET radioligands through the radiofluorination of diaryliodonium tosylates, involving compounds structurally related to 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide, has facilitated molecular imaging of brain mGluR5 in living subjects, contributing to our understanding of neurological conditions (S. Telu et al., 2011).

Future Directions

Benzothiazole derivatives, such as “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide”, continue to attract interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on further exploring the biological activities of these compounds and developing novel and efficient metallo-drugs based on these compounds .

properties

IUPAC Name

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S2/c1-9-16-13-8-11(5-6-14(13)20-9)17-21(18,19)12-4-2-3-10(15)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQLFLLAWMTXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

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